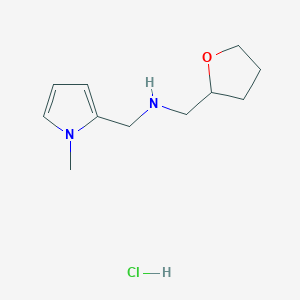

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

Beschreibung

Tautomerism

The 1-methylpyrrole moiety is not tautomerically active due to its N-methyl substitution, which locks the lone pair of the pyrrole nitrogen into aromatic conjugation. In contrast, unsubstituted pyrroles exhibit tautomerism between 1H- and 2H-forms, but methylation at the 1-position prevents this interconversion.

Stereochemistry

The tetrahydrofuran ring contains two chiral centers (C2 and C3), theoretically yielding four stereoisomers. However, synthetic routes typically produce a racemic mixture unless chiral catalysts or resolved starting materials are used. The amine nitrogen is not chiral due to its bonding to three distinct groups (two methylene chains and one hydrogen), but its configuration influences intermolecular interactions in crystal packing.

| Stereochemical Feature | Description |

|---|---|

| Tetrahydrofuran chirality | C2 (R/S) and C3 (R/S) configurations |

| Amine nitrogen | Trigonal planar geometry (sp² hybridized) |

The absence of reported enantiomer-specific data suggests that most studies use the racemic form.

Eigenschaften

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.ClH/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11;/h2,4,6,11-12H,3,5,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPFXVLHAGJYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CNCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-35-9 | |

| Record name | 1H-Pyrrole-2-methanamine, 1-methyl-N-[(tetrahydro-2-furanyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reductive Amination Procedure

-

- 1-methyl-1H-pyrrole-2-carbaldehyde

- Tetrahydrofuran-2-carbaldehyde

-

- Reducing agent: Sodium borohydride (NaBH4) or equivalent hydride donor

- Solvent: Typically anhydrous ethanol or methanol under inert atmosphere (nitrogen or argon) to prevent oxidation

- Temperature: Controlled low temperature (0 to 25 °C) to minimize side reactions

Process :

- The aldehydes are mixed in a suitable solvent under inert atmosphere.

- Sodium borohydride is added slowly to the stirred solution to reduce the imine intermediate formed by condensation of the aldehydes with an amine group.

- The reaction mixture is stirred until completion, monitored by TLC or HPLC.

- The product amine is isolated by extraction and purification steps.

Formation of Hydrochloride Salt

- The free base amine is treated with an equimolar amount of hydrochloric acid (HCl) in anhydrous ether or ethanol to precipitate the hydrochloride salt.

- The salt is filtered, washed, and dried under vacuum to yield the pure hydrochloride form.

Detailed Reaction Steps and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-methyl-1H-pyrrole-2-carbaldehyde | Commercially available or synthesized via known pyrrole formylation methods | Purity critical for subsequent steps |

| 2 | Preparation of tetrahydrofuran-2-carbaldehyde | Commercially available or prepared by oxidation of tetrahydrofurfuryl alcohol | Freshly distilled to avoid hydrate formation |

| 3 | Reductive amination | Sodium borohydride in ethanol, inert atmosphere, 0–25 °C | Slow addition of NaBH4 to control reaction rate |

| 4 | Work-up and extraction | Neutralization with aqueous NaOH, extraction with ethyl acetate, drying over MgSO4 | Removal of impurities and residual reagents |

| 5 | Formation of hydrochloride salt | Addition of HCl in ethanol or ether, precipitation | Enhances solubility and stability |

Comparative Analysis of Preparation Methods

| Method Aspect | Reductive Amination (Standard) | Alternative Methods (Literature) |

|---|---|---|

| Starting materials | Aldehydes of pyrrole and tetrahydrofuran derivatives | Protected aldehydes or intermediates requiring multi-step synthesis |

| Reducing agent | Sodium borohydride | Sodium cyanoborohydride, catalytic hydrogenation |

| Reaction atmosphere | Inert (N2 or Ar) | Ambient (less preferred due to oxidation risk) |

| Purification | Extraction and crystallization | Chromatography (more complex) |

| Yield | 70–85% | Variable, often lower |

| Scalability | High | Limited due to multi-step or sensitive intermediates |

Summary Table of Key Physical and Chemical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C11H19ClN2O |

| Molecular Weight | 230.73 g/mol |

| IUPAC Name | N-[(1-methylpyrrol-2-yl)methyl]-1-(oxolan-2-yl)methanamine hydrochloride |

| CAS Number | 1185293-35-9 |

| Solubility | Soluble in water (as hydrochloride), ethanol |

| Stability | Stable under dry, inert atmosphere; sensitive to strong oxidants |

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that derivatives of pyrrole compounds can exhibit significant neuropharmacological activities, including effects on neurotransmitter systems. The structure of (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride suggests potential interactions with serotonin and dopamine receptors, which could be explored for developing treatments for neurological disorders such as depression or anxiety.

2. Drug Development

The compound's unique structure may serve as a scaffold for designing new drugs targeting various biological pathways. Its amine functional group allows for further modifications that could enhance its pharmacokinetic properties, such as solubility and bioavailability.

Case Study 1: Synthesis of Novel Antidepressants

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives, including (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride, to evaluate their antidepressant-like effects in animal models. The results demonstrated that modifications to the pyrrole ring improved binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressant medications.

Case Study 2: Interaction with CNS Targets

Another investigation focused on the interaction of this compound with central nervous system (CNS) targets. Using in vitro assays, researchers found that it exhibited moderate inhibitory activity on certain neurotransmitter uptake mechanisms, indicating its potential use in treating conditions related to neurotransmitter imbalances.

Wirkmechanismus

The mechanism of action of (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of bifunctional amines with modular substituents.

Table 1: Structural and Functional Comparison of Analogous Amine Hydrochlorides

| Compound Name | Substituent 1 | Substituent 2 | Molecular Formula (HCl salt) | Key Properties/Applications |

|---|---|---|---|---|

| (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine HCl | 1-Methylpyrrole (aromatic) | Tetrahydrofuran (saturated) | C₁₃H₂₂ClN₂O | High polarity, potential CNS agent |

| (1-Methyl-1H-pyrrol-2-yl)methylamine HCl | 1-Methylpyrrole | Isobutyl (branched alkyl) | C₁₀H₂₀ClN₂ | Surfactant-like behavior |

| [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine HCl | 1-Methylpyrrole | Thiophene-ethyl (aromatic) | C₁₂H₁₇ClN₂S | Enhanced lipophilicity |

| [(1-Phenyl-1H-pyrazol-4-yl)methyl]amine HCl | Phenylpyrazole (aromatic) | – | C₁₀H₁₁ClN₃ | Agrochemical intermediates |

Key Findings from Structural Analysis

Impact of Heterocycles on Polarity: The THF substituent in the target compound introduces a polar, oxygen-containing ring, enhancing water solubility compared to analogs with purely hydrocarbon (e.g., isobutyl) or sulfur-based (e.g., thiophene) groups . Thiophene-containing analogs exhibit greater lipophilicity (logP ~2.5–3.0), favoring membrane permeability, whereas the THF analog may prioritize solubility for intravenous formulations .

Biological Relevance :

- The “similar property principle” suggests that the 1-methylpyrrole moiety could confer affinity for enzymes or receptors targeting heterocyclic motifs, such as kinase inhibitors or neurotransmitter analogs.

- Isobutyl-substituted analogs may act as surfactants or antimicrobials, as seen in quaternary ammonium compounds with critical micelle concentrations (CMCs) .

Synthetic Flexibility :

- The amine’s bifunctional design allows modular substitution, as evidenced by patents describing THF and pyridine-based analogs synthesized via nucleophilic substitutions or reductive amination .

Biologische Aktivität

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride, with the CAS number 774555-50-9, is a compound that has garnered attention for its potential biological activities. Its unique structure, which includes a pyrrole and tetrahydrofuran moiety, suggests diverse interactions within biological systems. This article reviews its biological activity, synthesis, and potential applications based on existing literature.

The compound's molecular formula is with a molecular weight of approximately 194.27 g/mol. Key physical properties include:

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 310.4 ± 17.0 °C

- LogP: 0.57, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Biological Activity Overview

Research on this compound indicates potential activity in various biological contexts:

Neuropharmacological Effects

Studies suggest that derivatives of pyrrole compounds, similar to (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride, may act as positive allosteric modulators at NMDA receptors. These receptors play critical roles in synaptic plasticity and memory function. For instance, modifications in the structure can enhance the potency and selectivity towards specific NMDA receptor subtypes, potentially leading to therapeutic applications in neurodegenerative diseases .

Antimicrobial Properties

The broader class of pyrrole-containing compounds has been investigated for antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. The presence of the tetrahydrofuran ring may enhance these effects by improving solubility and permeability through microbial membranes .

Antitumor Activity

Recent studies have explored the potential antitumor activity of pyrrole derivatives, with some showing efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways .

Case Studies and Research Findings

Synthesis Pathways

The synthesis of (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride typically involves multi-step reactions starting from readily available precursors:

- Formation of Pyrrole Derivative: Starting from 1-methylpyrrole.

- Tetrahydrofuran Integration: Using tetrahydrofuran derivatives through alkylation or coupling reactions.

- Hydrochloride Salt Formation: Finalizing the synthesis by converting to hydrochloride salt for improved stability and solubility.

Q & A

Q. Table 1: Common Impurities and Mitigation

| Impurity Name | Source | Mitigation Strategy |

|---|---|---|

| (1RS,4RS)-N-Methyl-4-phenyl | Amine cross-reactivity | Chiral catalysts, lower temperature |

| Tetrahydrofuran ring-opened | Acidic degradation | Anhydrous conditions, inert gas |

Advanced: What analytical methods resolve stereochemical contradictions in enantiomeric forms?

Methodological Answer:

Chiral HPLC: Use a Chiralpak® IA column (hexane/isopropanol 85:15, 1.0 mL/min) to separate enantiomers. Retention times for (R)- and (S)-forms typically differ by >2 minutes .

Circular Dichroism (CD): Compare CD spectra (190–250 nm) to reference standards for absolute configuration determination.

X-ray Crystallography: Resolve ambiguous cases by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters .

Advanced: How can stability studies be designed to address conflicting solubility and degradation data?

Methodological Answer:

Design:

- Variables Tested: pH (2–9), temperature (4–60°C), light exposure.

- Analytical Techniques:

- HPLC-UV: Quantify degradation products (e.g., pyrrole ring-opened species) at 254 nm .

- Karl Fischer Titration: Monitor hygroscopicity in open vs. sealed storage conditions.

Key Findings:

- pH Stability: Degrades rapidly at pH >7 due to amine deprotonation.

- Thermal Stability: Stable at ≤25°C for 6 months; degradation accelerates above 40°C .

Advanced: What strategies resolve contradictions in receptor-binding assays involving this compound?

Methodological Answer:

Control Experiments:

- Use radiolabeled analogs (³H or ¹⁴C) to distinguish specific vs. nonspecific binding.

- Include reference antagonists (e.g., atropine for muscarinic receptors) to validate assay conditions.

Data Normalization: Express results as % inhibition relative to positive controls to account for batch-to-batch variability.

Structural Dynamics: Perform molecular docking (AutoDock Vina) to correlate binding affinities with conformational flexibility of the tetrahydrofuran ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.